4-Methyl-2-(phenylmethoxy)benzoic acid
Overview
Description
4-Methyl-2-(phenylmethoxy)benzoic acid is a solid compound with a molecular weight of 242.27 . Its IUPAC name is 2-(benzyloxy)-4-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14O3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) . This indicates that the molecule consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 242.27 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Liquid Crystal Intermediates
4-Methyl-2-(phenylmethoxy)benzoic acid is significant in the synthesis of liquid crystal intermediates. A study by Dou Qing (2000) demonstrates the synthesis of a series of liquid crystal intermediates from 4-phenylphenol, involving methylation, acylation, and other chemical reactions. The synthesized compounds are characterized using IR, 1H NMR, and MS, highlighting their potential applications in ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).
Dopants for Polyaniline
Benzoic acid derivatives, including this compound, are used as new dopants for polyaniline. Amarnath and Palaniappan (2005) investigated the properties of benzoic acid doped polyaniline salts using various analytical techniques. These derivatives enhance the conductivity of polyaniline, making them valuable for advanced technological applications (Amarnath & Palaniappan, 2005).
Antimicrobial and Molluscicidal Activity
A study by Orjala et al. (1993) on Piper aduncum leaves identified prenylated benzoic acid derivatives, including this compound, exhibiting antimicrobial and molluscicidal activities. These compounds were isolated and characterized by spectroscopic methods, indicating their potential in biological and pharmaceutical applications (Orjala et al., 1993).
Corrosion Inhibition
Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, including compounds related to this compound, to investigate their corrosion inhibition behavior for steel in HCl solution. The study provides insights into the effectiveness of these compounds as corrosion inhibitors and their potential in industrial applications (Rbaa et al., 2020).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Properties
IUPAC Name |
4-methyl-2-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOSCNFUQKKVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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